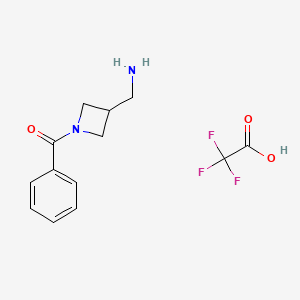
(1-Benzoylazetidin-3-yl)methanamine,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzoylazetidin-3-yl)methanamine, trifluoroacetic acid: is a chemical compound with the molecular formula C11H14N2O·C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylazetidin-3-yl)methanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Benzoylation: The azetidine ring is then benzoylated using benzoyl chloride in the presence of a base like triethylamine to form (1-Benzoylazetidin-3-yl)methanamine.
Trifluoroacetic Acid Addition: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: (1-Benzoylazetidin-3-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; often in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (1-Benzoylazetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
Medically, derivatives of (1-Benzoylazetidin-3-yl)methanamine are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new polymers and coatings.
作用機序
The mechanism of action of (1-Benzoylazetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
類似化合物との比較
Similar Compounds
- (1-Benzylazetidin-3-yl)methanamine
- (1-Benzoylpyrrolidin-3-yl)methanamine
- (1-Benzoylpiperidin-3-yl)methanamine
Uniqueness
Compared to similar compounds, (1-Benzoylazetidin-3-yl)methanamine offers a unique balance of reactivity and stability. The azetidine ring is less common than pyrrolidine or piperidine rings, providing distinct chemical properties that can be advantageous in specific applications.
特性
分子式 |
C13H15F3N2O3 |
|---|---|
分子量 |
304.26 g/mol |
IUPAC名 |
[3-(aminomethyl)azetidin-1-yl]-phenylmethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,9H,6-8,12H2;(H,6,7) |
InChIキー |
UAHDNVJVRGFZOV-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)


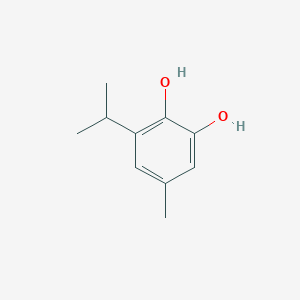
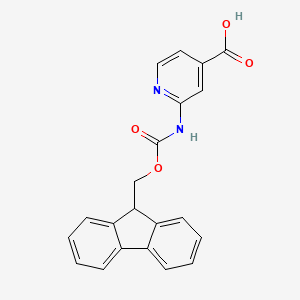
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
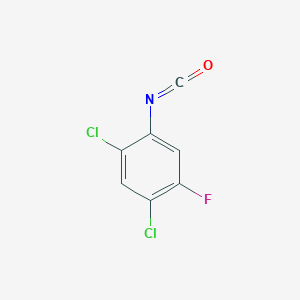
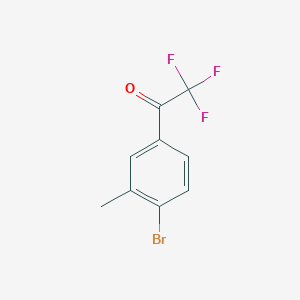
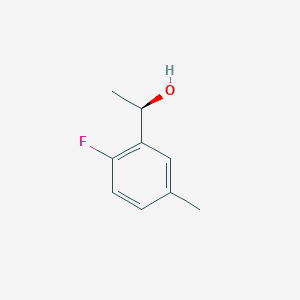
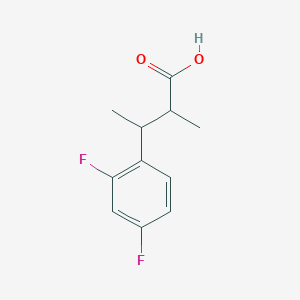
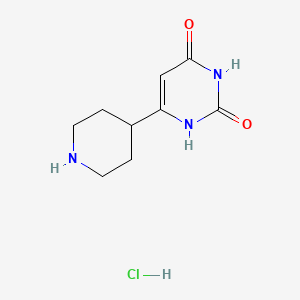
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
